molecular formula C26H17BrN2O6 B11703003 6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one

6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B11703003
M. Wt: 533.3 g/mol
InChI Key: ALJYKMCZEQCDCE-RMKNXTFCSA-N
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Description

6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include 6-bromoquinoline and 7-nitro-2,3-dihydro-1,4-benzodioxin. The key steps involve:

    Bromination: Introduction of the bromine atom to the quinoline ring.

    Condensation: Formation of the enoyl group through a condensation reaction with the benzodioxin derivative.

    Cyclization: Formation of the quinolinone structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group suggests potential activity in biological systems.

Medicine

In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic effects. The quinoline core is a common motif in many pharmaceuticals, suggesting possible applications in drug development.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of 6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the quinoline core may intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar in structure but lacks the quinoline core.

    1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Shares the benzodioxin and nitro groups but differs in the rest of the structure.

Uniqueness

The uniqueness of 6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one lies in its combination of functional groups and the quinoline core, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H17BrN2O6

Molecular Weight

533.3 g/mol

IUPAC Name

6-bromo-3-[(E)-3-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H17BrN2O6/c27-17-7-8-19-18(13-17)24(15-4-2-1-3-5-15)25(26(31)28-19)21(30)9-6-16-12-22-23(35-11-10-34-22)14-20(16)29(32)33/h1-9,12-14H,10-11H2,(H,28,31)/b9-6+

InChI Key

ALJYKMCZEQCDCE-RMKNXTFCSA-N

Isomeric SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])/C=C/C(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C=CC(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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